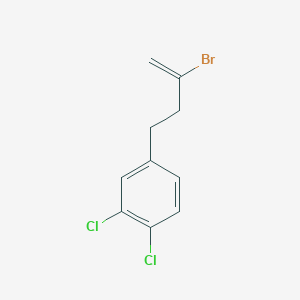

2-Bromo-4-(3,4-dichlorophenyl)-1-butene

Description

Significance of Functionalized Alkenes in Complex Molecular Architectures

Functionalized alkenes are fundamental building blocks in the synthesis of complex molecules. The conversion of simple alkenes into more elaborate structures by adding functional groups is a key strategy in synthetic chemistry. fiveable.me This process enhances the reactivity and versatility of the alkene, enabling its use as an intermediate in the creation of diverse and complex organic compounds. fiveable.me Reactions such as hydrogenation, hydroboration, and various C-C bond-forming reactions transform alkenes into valuable scaffolds for pharmaceuticals, agrochemicals, and materials science. encyclopedia.pubchembuyersguide.com The ability to introduce functionalities like hydroxyl groups, carbonyls, or additional halides opens pathways to a multitude of molecular architectures that would otherwise be difficult to access. fiveable.me The development of alkene functionalization reactions is crucial for increasing molecular complexity in a single synthetic step, providing access to diverse structural skeletons from readily available starting materials. nih.gov

Overview of Aryl- and Halo-Substituted Butenes as Versatile Building Blocks

Butenes that are substituted with both aryl and halogen groups are particularly valuable intermediates in organic synthesis. The aryl group provides a core structure found in many biologically active molecules, while the halogen atom acts as a versatile chemical handle for further transformations. researchgate.net The carbon-halogen bond can be readily activated for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Specifically, a bromo-substituted butene offers distinct advantages. The bromine atom can participate in nucleophilic substitution and elimination reactions. nist.gov For instance, the addition of HBr to a diene like butadiene can result in both 1,2- and 1,4-addition products, highlighting the versatile reactivity of such systems. bldpharm.com The presence of both a double bond and a halogen on the butene framework allows for sequential or tandem reactions, enabling the rapid assembly of complex molecular structures.

Current Research Landscape and the Role of 2-Bromo-4-(3,4-dichlorophenyl)-1-butene

The specific compound, this compound, is a member of this class of advanced intermediates. Its structure, featuring a vinyl bromide, a dichlorinated phenyl ring, and a flexible butene chain, suggests significant potential as a building block in synthetic chemistry. The dichlorophenyl group is a common moiety in pharmaceuticals and agrochemicals, often influencing the biological activity and metabolic stability of the parent molecule. The vinyl bromide functionality is a key precursor for numerous metal-catalyzed cross-coupling reactions.

While extensive, peer-reviewed research specifically detailing the applications of this compound is not widely available in public databases, its availability from various chemical suppliers indicates its utility as a research chemical and building block. chembuyersguide.com Its structural analogues, which vary only in the substitution pattern on the phenyl ring, are also commercially available, suggesting a broader interest in this class of compounds for synthetic programs. chembuyersguide.com Based on its constituent functional groups, this compound is poised for use in creating complex derivatives for drug discovery and materials science. It can serve as a precursor for introducing the 4-(3,4-dichlorophenyl)butenyl moiety into larger molecules, a structure of potential interest for structure-activity relationship (SAR) studies.

Compound Data

Below are the key chemical properties for the featured compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 951893-03-1 | |

| Molecular Formula | C₁₀H₉BrCl₂ | |

| Molecular Weight | 279.99 g/mol | |

| SMILES Code | C=C(Br)CCC1=CC=C(Cl)C(Cl)=C1 |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromobut-3-enyl)-1,2-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHPJVKRQXXHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromo 4 3,4 Dichlorophenyl 1 Butene

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known, reliable chemical reactions. amazonaws.com

Key Disconnections and Strategic Bond Formations

For the target molecule, 2-Bromo-4-(3,4-dichlorophenyl)-1-butene, two primary disconnections guide the synthetic design.

Disconnection A (C-Br Bond): The most evident disconnection is the carbon-bromine bond. This transformation, known as a Functional Group Interconversion (FGI), simplifies the target molecule to a more fundamental precursor, 4-(3,4-dichlorophenyl)-1-butene . The corresponding forward reaction would be a regioselective addition of a bromine equivalent across the alkene.

Disconnection B (C3-C4 Bond): A more deep-seated disconnection involves breaking the carbon-carbon bond between the C3 and C4 positions. This strategy breaks the butene chain into two simpler fragments: a three-carbon unit and an aromatic component. This suggests a forward synthesis involving a carbon-carbon bond-forming reaction, such as a Grignard coupling. researchgate.net This disconnection leads to precursors like a 3,4-dichlorophenyl organometallic species and an allyl halide .

Identification of Precursors and Available Starting Materials

Based on the retrosynthetic analysis, a set of viable precursors and starting materials can be identified. The selection of starting materials is often dictated by commercial availability and cost.

| Precursor/Starting Material | Corresponding Disconnection | Typical Forward Reaction | Commercial Availability |

|---|---|---|---|

| 4-(3,4-Dichlorophenyl)-1-butene | A (C-Br) | Regioselective Bromination | Specialty Synthesis |

| 1-Bromo-3,4-dichlorobenzene | B (C3-C4) | Grignard Reagent Formation | Readily Available |

| Allyl Bromide | B (C3-C4) | Grignard Coupling | Readily Available |

| 3,4-Dichlorostyrene | (Alternative) | Olefin Metathesis | Available |

| Propene | (Alternative) | Olefin Metathesis | Readily Available (Gas) |

Direct Synthesis Routes for the Butene Scaffold

The forward synthesis can be approached through several established methodologies. These routes focus on constructing the key precursor, 4-(3,4-dichlorophenyl)-1-butene, and its subsequent conversion to the final product.

Regioselective Bromination of Butene Derivatives

Starting from the key intermediate 4-(3,4-dichlorophenyl)-1-butene , the introduction of bromine at the C-2 position can be achieved via an electrophilic addition reaction. The reaction of an alkene with hydrogen bromide (HBr) typically follows Markovnikov's rule. masterorganicchemistry.comlibretexts.orgyoutube.com

According to this rule, the electrophile (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C-1), leading to the formation of a carbocation at the more substituted carbon (C-2). libretexts.org Subsequent attack by the bromide ion (Br-) on this secondary carbocation yields the desired 2-bromo product. masterorganicchemistry.com It is crucial to use conditions that favor this ionic mechanism, as the presence of peroxides can initiate a radical mechanism, leading to the anti-Markovnikov product (1-bromobutane). libretexts.org

Formation of the (3,4-Dichlorophenyl) Moiety and Subsequent Attachment

The synthesis of the precursor, 4-(3,4-dichlorophenyl)-1-butene, is a critical step that can be accomplished through well-established carbon-carbon bond-forming reactions.

One of the most direct methods is the Grignard reaction . wisc.eduorgsyn.org This involves the preparation of a Grignard reagent from 1-bromo-3,4-dichlorobenzene and magnesium turnings in an ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comwiley-vch.de This organometallic species, 3,4-dichlorophenylmagnesium bromide , is then reacted with an electrophile such as allyl bromide. The nucleophilic attack of the Grignard reagent on the allyl halide results in the formation of the C3-C4 bond, yielding 4-(3,4-dichlorophenyl)-1-butene. marquette.edu

| Route | Key Reaction | Starting Materials | Advantages | Potential Challenges |

|---|---|---|---|---|

| Grignard Coupling | Nucleophilic Substitution | 1-Bromo-3,4-dichlorobenzene, Allyl Bromide, Mg | High yields, reliable, uses common reagents. | Requires anhydrous conditions; Grignard reagent reactivity. |

| Olefin Metathesis | Cross-Metathesis | 3,4-Dichlorostyrene, Propene | High functional group tolerance, atom-efficient. | Catalyst cost, potential for homodimerization byproducts. |

Olefin Metathesis and Related Strategies for Alkene Construction

Olefin metathesis is a powerful reaction that enables the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, a discovery that was recognized with the 2005 Nobel Prize in Chemistry. wikipedia.org Specifically, cross-metathesis can be employed to construct the butene scaffold. organic-chemistry.orgmasterorganicchemistry.com

This strategy would involve the reaction of 3,4-dichlorostyrene with propene in the presence of a suitable catalyst, such as a Grubbs catalyst (a ruthenium-based complex). masterorganicchemistry.comillinois.edu The reaction mechanism proceeds through a metallacyclobutane intermediate. wikipedia.org This approach is often favored for its tolerance of various functional groups and its potential for high efficiency. sigmaaldrich.com A key consideration in cross-metathesis is controlling the selectivity to favor the desired cross-coupled product over homodimerization of the starting alkenes. organic-chemistry.orgillinois.edu

| Catalyst Type | Common Examples | Key Features |

|---|---|---|

| Grubbs Catalysts | Grubbs' 1st, 2nd, and 3rd Generation Catalysts; Hoveyda-Grubbs Catalysts | Ruthenium-based, tolerant of air and moisture (2nd Gen), high activity. wikipedia.org |

| Schrock Catalysts | Molybdenum or Tungsten-based imido alkylidene complexes | Highly active, particularly for sterically hindered olefins; sensitive to air and moisture. wikipedia.org |

Convergent and Sequential Synthetic Approaches

The vinylic bromide moiety in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds by coupling the vinylic bromide with organometallic reagents.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under mild conditions with high functional group tolerance. thieme-connect.comacs.org For a vinylic bromide like the target compound, several named reactions are applicable.

Suzuki-Miyaura Coupling: This reaction couples the vinylic bromide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Coupling: Involves the coupling of the vinylic bromide with an organotin compound (stannane). While highly effective, the toxicity of organotin reagents is a significant drawback. libretexts.org

Sonogashira Coupling: This method specifically forms a C(sp)-C(sp²) bond by coupling the vinylic bromide with a terminal alkyne. organic-chemistry.org The reaction is typically co-catalyzed by copper(I) salts. organic-chemistry.org

Heck Coupling: While it typically involves the coupling of a halide with an alkene, variations can be adapted for vinylic bromide substrates to introduce further substitution. thieme-connect.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the vinylic bromide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Vinylic Bromides

| Coupling Reaction | Organometallic Reagent (R-M) | Typical Palladium Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Not always required) | THF, Dioxane, DMF |

| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dppf)Cl₂ | (Not always required) | THF, DMF |

| Sonogashira | R-C≡C-H | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI) | Et₃N, Piperidine | THF, DMF |

Nickel catalysts have emerged as a powerful alternative to palladium, often providing complementary reactivity and being more cost-effective. acs.org They are particularly effective in cross-electrophile couplings and reactions involving less reactive electrophiles. nih.govacs.org

Nickel-catalyzed reductive couplings can forge C-C bonds between two different electrophiles, such as an aryl bromide and a vinyl bromide. nih.gov These reactions use a stoichiometric reductant, like zinc or manganese metal, to drive the catalytic cycle. nih.gov Research has shown that nickel systems can effectively couple a variety of (hetero)aryl bromides with vinyl acetate, providing a reliable route to vinyl arenes. acs.org These methods exhibit excellent functional group tolerance. nih.gov

Table 2: Features of Nickel-Catalyzed Coupling of Vinylic Bromides

| Feature | Description | Example Condition |

|---|---|---|

| Catalysts | Often simple nickel salts like NiCl₂ or NiBr₂ combined with a ligand. | NiCl₂(dme), bipyridine ligand nih.gov |

| Reductants | Required for reductive cross-electrophile coupling. | Zinc (Zn) or Manganese (Mn) powder nih.gov |

| Substrate Scope | Can couple a wide range of electrophiles, including those challenging for palladium. acs.orgacs.org | Coupling of vinyl bromides with N-hydroxyphthalimide esters. acs.org |

| Reaction Types | Includes cross-electrophile allylation and vinyl-vinyl coupling. nih.govchinesechemsoc.org | Allylation of alkenyl bromides with allylic acetates. nih.gov |

A critical advantage of palladium- and nickel-catalyzed cross-coupling reactions is their high degree of stereoselectivity. When a vinylic bromide is used, the configuration of the double bond is typically retained in the product. researchgate.netbeilstein-journals.org This means that if the synthesis starts with a pure E- or Z-isomer of the vinylic bromide, the corresponding E- or Z-alkene product will be formed. This stereoretention is a consequence of the concerted nature of the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

However, isomerization can sometimes occur, depending on the specific catalyst, ligands, and reaction conditions used. beilstein-journals.org The regioselectivity of these reactions is also exceptionally high, with the coupling occurring exclusively at the carbon-bromine bond, leaving other parts of the molecule, such as the dichlorophenyl ring, untouched.

Olefination reactions are a primary method for constructing the carbon-carbon double bond present in this compound. The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful for this purpose. mnstate.edulibretexts.org

A plausible synthetic disconnection for the target molecule via this route involves the reaction between a phosphorus-stabilized carbanion and a carbonyl compound. For instance, 3,4-dichlorobenzaldehyde (B146584) could be reacted with a phosphorus ylide bearing a 2-bromoallyl group, or more strategically, an aldehyde like 2-bromoacrolein (B81055) could be reacted with a phosphonium (B103445) ylide derived from 3,4-dichlorobenzyl bromide.

The Wittig Reaction: Utilizes a phosphonium ylide, prepared by treating a phosphonium salt with a strong base. libretexts.orgorganic-chemistry.org A key advantage is the unambiguous placement of the double bond. libretexts.org Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide and can react with a wider range of aldehydes and ketones. wikipedia.orgnrochemistry.com The HWE reaction almost exclusively produces the more thermodynamically stable E-alkene. wikipedia.org A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org The Still-Gennari modification can be employed to favor the Z-alkene. nrochemistry.comnih.gov

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide (from phosphonium salt + strong base) libretexts.org | Phosphonate carbanion (from phosphonate ester + base) wikipedia.org |

| Stereoselectivity | Depends on ylide stability: non-stabilized → Z-alkene; stabilized → E-alkene. organic-chemistry.org | Generally high selectivity for the E-alkene. nrochemistry.com |

| Reactivity | Less reactive, may fail with hindered ketones. youtube.com | More nucleophilic, reacts with a broader range of carbonyls. wikipedia.orgyoutube.com |

| Byproduct | Triphenylphosphine oxide (often difficult to separate). masterorganicchemistry.com | Dialkylphosphate salt (water-soluble, easily removed). wikipedia.org |

Elimination reactions provide another fundamental pathway to synthesize alkenes. ucsb.edu To form the terminal double bond in this compound, a dehydrohalogenation reaction of a suitable precursor, such as a 1,2-dihalobutane derivative, could be employed. libretexts.org

The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction, which involves a single, concerted step where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. ucsb.eduyoutube.com

For the E2 reaction to occur, the beta-proton and the leaving group must be in an anti-periplanar conformation. utdallas.edu This stereochemical requirement can be exploited to control the geometry of the resulting alkene if the starting material has defined stereocenters. The choice of base is crucial for regioselectivity. A small, strong base (like sodium ethoxide) typically favors the more substituted, thermodynamically stable Zaitsev product, while a bulky, sterically hindered base (like potassium tert-butoxide) favors the less substituted Hofmann product by abstracting the more accessible proton. utdallas.edu To synthesize a terminal alkene like the target compound, a bulky base would be the preferred reagent to ensure Hofmann elimination is the major pathway. utdallas.edu

Stereochemical Control in the Synthesis of this compound

Enantioselective Methodologies

Enantioselective methodologies are employed to convert a prochiral substrate, such as 4-(3,4-dichlorophenyl)-1-butene, into a single enantiomer of a chiral product. This is typically achieved using a chiral catalyst that creates a chiral environment around the reacting species. The development of catalytic, enantioselective halofunctionalization of alkenes is a significant area of modern organic synthesis. nih.gov

Key challenges in this field include suppressing the rapid, non-catalyzed background reaction to allow the chiral catalyst to control the stereochemical outcome. acs.org Various catalytic strategies have been developed to address this, including the use of Lewis acids, Lewis bases, and chiral anion phase-transfer catalysis. nih.gov

Organocatalysis has emerged as a particularly powerful tool. Chiral catalysts derived from natural products like cinchona alkaloids, as well as synthetic aminoureas and phosphoric acids, have been successfully used in enantioselective halogenations. nih.govacs.orgnih.govrsc.org These catalysts can activate the halogenating agent and/or the substrate through non-covalent interactions, such as hydrogen bonding, to guide the reaction pathway towards a single enantiomer. anr.fr For instance, cinchona-derived thioureas have been used as catalysts for the enantioselective bromoamination of allylic alcohols. numberanalytics.com While the substrate in this case contains a hydroxyl group, the principle of using a bifunctional catalyst to organize the transition state is broadly applicable.

The table below summarizes catalyst systems used in analogous enantioselective alkene halogenation reactions, which could be adapted for the synthesis of the target compound.

| Catalyst Type | Example Catalyst Class | Halogen Source | Substrate Type | Key Principle |

|---|---|---|---|---|

| Organocatalyst (Lewis Base) | Cinchona Alkaloid Derivatives | NBS, DBDMH | Allylic Alcohols, Enynes | Activation of halogen source via nucleophilic interaction, creating a chiral electrophilic halogenating species. nih.gov |

| Organocatalyst (H-Bonding) | Amino-thiocarbamates | N-Bromoamides | Allylic Alcohols | Dual hydrogen-bonding activation of substrate and reagent. numberanalytics.com |

| Chiral Anion Phase-Transfer | BINOL-derived Phosphoric Acids | Cationic I/Br Reagents | Olefins | Formation of a lipophilic chiral ion pair between the catalyst anion and reagent cation, enabling enantioselective halogen delivery in nonpolar solvents. acs.org |

| Lewis Acid | Titanium-Schiff Base Complexes | Dibromomalonate/TiBr₄ | Allylic Alcohols | Coordination to the substrate's functional groups to direct stereoselective attack. |

Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce hazards, waste, and energy consumption. For the synthesis of this compound, these considerations primarily focus on the bromination step and the catalysts employed.

Green Chemistry Principles in Bromination and Halogenation

Traditional bromination methods often utilize elemental bromine (Br₂), a substance that poses significant health and environmental hazards. It is a volatile, corrosive, and highly toxic liquid that is difficult to handle safely. wordpress.com Green chemistry seeks to replace such hazardous reagents with safer and more environmentally benign alternatives. acsgcipr.org

N-Bromosuccinimide (NBS) is a common solid-phase alternative to liquid bromine, making it easier and safer to handle. wordpress.com However, NBS has a poor atom economy, as only the bromine atom is incorporated into the product, with the succinimide (B58015) portion becoming a stoichiometric byproduct. wordpress.com

More sustainable approaches focus on oxidative bromination, where a stable bromide salt (like NaBr or HBr) is oxidized in situ to generate the active brominating species. acs.orgnih.gov Common oxidants include hydrogen peroxide (H₂O₂) or even molecular oxygen (air), which produce water as the only byproduct, making these methods highly atom-economical and environmentally friendly. researchgate.netnih.govnih.gov

The following table compares different brominating agents based on green chemistry principles.

| Brominating Agent | Advantages | Disadvantages | Green Chemistry Consideration |

|---|---|---|---|

| Elemental Bromine (Br₂) | High reactivity, 100% bromine atom economy. | Highly toxic, corrosive, volatile, hazardous to handle. wordpress.com | Poor safety profile, violates principle of using safer substances. |

| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂. wordpress.com | Poor atom economy, generates stoichiometric succinimide waste. wordpress.com | Improves safety but generates significant waste. |

| HBr or NaBr / H₂O₂ | Uses stable, non-volatile bromide salts; H₂O is the only byproduct from the oxidant. researchgate.netnih.gov | Often requires a catalyst; may require careful control of conditions. | High atom economy, safer reagents, benign byproduct (water). rsc.org |

| HBr or NaBr / O₂ (Air) | Oxygen is an inexpensive and readily available oxidant; water is the byproduct. nih.govnih.gov | Typically requires a catalyst and may need elevated temperatures or pressures. nih.gov | Excellent sustainability profile, using the ultimate green oxidant. |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. For the synthesis of this compound, catalysts are crucial for achieving stereoselectivity (as discussed in section 2.4.2) and for activating greener brominating agents.

Recent advances have focused on several classes of catalysts:

Transition Metal Catalysts: Complexes of palladium, copper, and ruthenium can catalyze a wide range of halogenation reactions with high selectivity. numberanalytics.comnumberanalytics.com However, concerns about cost, toxicity, and contamination of the final product are driving a shift towards more sustainable alternatives.

Organocatalysts: These are metal-free, small organic molecules that can catalyze reactions with high enantioselectivity. nih.govrsc.orgrsc.org They are often more stable, less toxic, and less sensitive to air and moisture than many metal catalysts, making them an attractive option for sustainable synthesis.

Biocatalysts: Enzymes, such as haloperoxidases, perform highly selective halogenations in nature under mild conditions, typically using hydrogen peroxide as the oxidant. researchgate.netresearchgate.net The use of these enzymes in industrial processes represents a frontier in green chemistry, offering unparalleled selectivity and environmental compatibility. researchgate.net

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites or metal-organic frameworks (MOFs), offer significant advantages in terms of separation and reusability. rsc.orgresearchgate.net For example, zeolites have been shown to catalyze the electrophilic bromination of aromatic compounds with high selectivity and can be easily regenerated and reused. rsc.org

Photocatalysts: Visible-light photoredox catalysis has emerged as a powerful method for conducting halogenations under very mild conditions, often at room temperature. numberanalytics.commdpi.com This technology can reduce energy consumption and enable novel reaction pathways.

The development of these catalytic systems is critical for making the synthesis of halogenated compounds like this compound not only efficient and selective but also environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 3,4 Dichlorophenyl 1 Butene

Reactivity of the Vinylic Bromide Moiety

The vinylic bromide moiety, where a bromine atom is directly attached to a double-bonded carbon, possesses unique reactivity that distinguishes it from alkyl halides. The carbon-bromine bond in vinylic systems is stronger than in saturated (sp3-hybridized) systems due to the greater s-character of the sp2-hybridized carbon, making it shorter and more difficult to break. ekb.eg This inherent stability means that vinylic bromides are generally resistant to many common reaction conditions. ekb.eg

Direct nucleophilic substitution (SN1 or SN2) at the vinylic carbon is typically disfavored. However, related compounds can undergo substitution through alternative pathways. For instance, the formation of a resonance-stabilized allylic carbocation can facilitate substitution reactions in similar bromo-butene structures. vaia.com In the case of 2-Bromo-4-(3,4-dichlorophenyl)-1-butene, allylic-type substitution mechanisms like SN2' or SN1' are more plausible than direct substitution.

In an SN2' reaction, a nucleophile would attack the terminal carbon (C1) of the alkene, leading to a concerted shift of the double bond and expulsion of the bromide ion from C2. An SN1' mechanism would involve the departure of the bromide ion to form a vinyl cation, which rearranges to a more stable, resonance-stabilized allylic carbocation before being attacked by a nucleophile. Analogous compounds like 2-Bromo-4-(2-chlorophenyl)-1-butene are known to undergo substitution reactions where the bromine atom is replaced by various nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Hydrolysis | H₂O, heat | 4-(3,4-dichlorophenyl)-1-buten-2-ol |

| Amination | R-NH₂, base | N-alkyl-4-(3,4-dichlorophenyl)-1-buten-2-amine |

The generation of a vinyl radical from a vinyl halide via single-electron reduction is considered challenging due to the high instability of the resulting radical intermediate. acs.org These reactive species have a strong tendency to abstract a hydrogen atom from the solvent or another source, often leading to simple reduction rather than a more synthetically useful transformation. acs.org

However, under specific conditions, radical reactions can be initiated. For example, radical addition of HBr across the double bond can occur, but this reaction primarily involves the alkene moiety (see section 3.2.1). The direct involvement of the vinylic bromide in a radical chain process would require conditions that favor the homolytic cleavage of the strong C-Br bond, which are typically less common than pathways involving the pi-bond of the alkene. ucr.edu

Reductive debromination of vinylic bromides is known to be difficult and often requires harsh reaction conditions. ekb.eg Standard elimination conditions are often ineffective. ekb.eg However, modern synthetic methods have been developed to achieve this transformation. Light-mediated photoredox catalysis, using a catalyst like Ru(bpy)₃Cl₂ in the presence of a hydrogen atom donor, can effectively cleave carbon-bromide bonds under mild conditions. acs.org

Another approach is catalytic hydrogenation. While often used for reducing double bonds, certain catalytic systems can also achieve dehalogenation. Bromo substituents can be removed by catalytic hydrogenation, and bromides are typically reduced more readily than chlorides. researchgate.net This suggests that under appropriate conditions (e.g., a palladium catalyst and a hydrogen source), selective removal of the bromine atom is feasible. researchgate.net

Table 2: Reductive Transformations

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Photoredox Debromination | Ru(bpy)₃Cl₂, iPr₂NEt, HCO₂H, visible light | 4-(3,4-dichlorophenyl)-1-butene |

Transformations at the Terminal Alkene

The terminal double bond in this compound is a site of rich reactivity, primarily undergoing electrophilic addition reactions.

Electrophilic addition reactions involve the attack of the pi-electrons of the alkene on an electrophile. The regioselectivity of these additions is typically governed by Markovnikov's rule, which states that the electrophile (usually H⁺) adds to the carbon atom that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. libretexts.org

Hydrohalogenation: The addition of a hydrohalic acid like HBr proceeds via protonation of the terminal carbon (C1) to form a secondary carbocation at C2. This carbocation is then attacked by the bromide ion. libretexts.org

Halogenation: The addition of halogens like Br₂ proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, resulting in an anti-addition product. masterorganicchemistry.com

Epoxidation: The alkene can be oxidized to form an epoxide using agents like peroxy acids (e.g., m-CPBA). Stereoselective epoxidation has been demonstrated on similar molecules like 4-bromo-1-butene (B139220) using biocatalysts. sigmaaldrich.com

Table 3: Electrophilic Addition Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Hydrobromination | HBr | 2,2-Dibromo-4-(3,4-dichlorophenyl)butane |

| Bromination | Br₂ in CCl₄ | 1,2,2-Tribromo-4-(3,4-dichlorophenyl)butane |

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the alkene. The boron atom adds to the less substituted carbon (C1), and a hydrogen atom adds to the more substituted carbon (C2) in a concerted, syn-addition. masterorganicchemistry.com

In the second step, the organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond, yielding a primary alcohol. masterorganicchemistry.com This reaction provides a complementary method to acid-catalyzed hydration for producing alcohols with opposite regiochemistry.

Table 4: Hydroboration-Oxidation Reaction

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1. Hydroboration | BH₃·THF | Organoborane intermediate |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that occurs between a conjugated diene and a substituted alkene, known as a dienophile, to form a cyclohexene (B86901) ring. wikipedia.org In this context, this compound, possessing a terminal double bond, would function as the dienophile.

The reactivity of a dienophile is typically enhanced by the presence of electron-withdrawing groups conjugated with the alkene. organic-chemistry.orgchemistrysteps.com The bromine atom on the double bond of the target molecule acts as an electron-withdrawing group through induction, which should lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitate the reaction with an electron-rich diene. organic-chemistry.org Consequently, this compound is expected to be a viable dienophile for Diels-Alder reactions.

The reaction would proceed by the concerted interaction of the 4 π-electrons from a suitable diene with the 2 π-electrons of the butene double bond, leading to the formation of a new six-membered ring. The resulting product would be a substituted cyclohexene containing both the bromo and the 4-(3,4-dichlorophenyl)ethyl substituents.

Table 1: Predicted Diels-Alder Reactions with this compound as a Dienophile

| Diene | Predicted Cycloadduct Product |

| 1,3-Butadiene | 4-Bromo-4-(2-(3,4-dichlorophenyl)ethyl)cyclohex-1-ene |

| Cyclopentadiene | 5-Bromo-5-(2-(3,4-dichlorophenyl)ethyl)bicyclo[2.2.1]hept-2-ene |

| Anthracene | 9-(2-(3,4-dichlorophenyl)ethyl)-9-bromo-9,10-dihydro-9,10-ethanoanthracene |

Note: The data in this table is predictive and based on established Diels-Alder reactivity patterns. Specific experimental validation for this compound is not available in the cited literature.

Reactions Involving the Dichlorophenyl Substituent

Further Functionalization of the Aromatic Ring

The 3,4-dichlorophenyl group can undergo further functionalization, primarily through electrophilic aromatic substitution (EAS). In an EAS reaction, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. masterorganicchemistry.com The two chlorine atoms already present on the ring are deactivating groups, meaning they make the ring less reactive towards electrophiles compared to benzene. However, they are ortho, para-directors. youtube.com

Considering the existing substitution pattern, the available positions for substitution are C-2, C-5, and C-6.

Position C-2: ortho to the chlorine at C-3.

Position C-5: ortho to the chlorine at C-4 and meta to the chlorine at C-3.

Position C-6: para to the chlorine at C-3 and meta to the chlorine at C-4.

The directing effects of the two chlorine atoms and the steric hindrance from the butenyl side chain would influence the regioselectivity. The C-5 position is likely the most sterically accessible and is activated by being ortho to the C-4 chlorine. Therefore, electrophilic substitution would likely occur preferentially at this position. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) could be employed to introduce new functional groups onto the aromatic ring. minia.edu.egmasterorganicchemistry.com

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. organic-chemistry.orgwikipedia.org

Halogens, including chlorine, are recognized as moderate DMGs. organic-chemistry.org They can direct the lithiation to an adjacent position by coordinating with the lithium reagent and increasing the acidity of the ortho protons. For this compound, the chlorine atoms at C-3 and C-4 could direct metalation. A strong base, such as n-butyllithium or sec-butyllithium, would be required. baranlab.org

The most probable site for deprotonation would be the C-5 position, which is ortho to the chlorine at C-4. The resulting aryllithium intermediate could then be trapped with a wide variety of electrophiles to install a new substituent with high regiocontrol. This method avoids the potential mixture of isomers that can occur with electrophilic aromatic substitution.

Table 2: Potential Functionalization via Directed Ortho Metalation at C-5

| Electrophile | Reagent Example | Introduced Functional Group |

| Carbon dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic acid) |

| Aldehyde/Ketone | (CH₃)₂CO, then H₃O⁺ | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| Alkyl Halide | CH₃I | -CH₃ (Methyl) |

| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| Boronic Ester | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |

Note: This table illustrates potential transformations based on the general principles of Directed Ortho Metalation. organic-chemistry.orgbaranlab.org Experimental data for the specific substrate is not available.

Role as a Coupling Partner in Advanced Cross-Coupling Chemistry

The structure of this compound contains two types of carbon-halogen bonds amenable to palladium-catalyzed cross-coupling reactions: a vinyl bromide and two aryl chlorides. There is a significant difference in reactivity, with the C-Br bond being much more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bonds. wikipedia.orglibretexts.org This reactivity difference allows for selective functionalization at the vinyl bromide position.

Diverse Partner Scopes (e.g., Alkyl, Aryl, Vinyl Halides)

The vinyl bromide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereospecificity. The configuration of the double bond is typically retained throughout the reaction sequence. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would couple the vinyl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This is one of the most versatile methods due to the stability and commercial availability of a vast array of boronic acids. nih.gov

Stille Coupling: This involves coupling with organostannanes (organotin compounds). It is highly effective but is often avoided due to the toxicity of the tin reagents. acs.org

Heck Coupling: This reaction couples the vinyl bromide with an alkene, typically an acrylate (B77674) or styrene (B11656), to form a new, more substituted alkene.

Sonogashira Coupling: This method forms a C-C bond between the vinyl bromide and a terminal alkyne, providing access to enyne structures.

Buchwald-Hartwig Amination: This reaction would form a C-N bond, converting the vinyl bromide into an enamine. organic-chemistry.org

The scope of coupling partners is exceptionally broad, including various substituted aryl, heteroaryl, vinyl, and alkyl groups, demonstrating the synthetic utility of the vinyl bromide handle.

Table 3: Predicted Cross-Coupling Reactions at the Vinyl Bromide Position

| Reaction Name | Coupling Partner Type | Example Partner | Predicted Product Structure |

| Suzuki-Miyaura | Arylboronic acid | Phenylboronic acid | 2-Phenyl-4-(3,4-dichlorophenyl)-1-butene |

| Suzuki-Miyaura | Vinylboronic acid | (E)-Styrylboronic acid | (1E,3E)-1,4-Diphenyl-2-(2-(3,4-dichlorophenyl)ethyl)buta-1,3-diene |

| Heck | Alkene | Methyl acrylate | Methyl (2E,4E)-2-(2-(3,4-dichlorophenyl)ethyl)-5-phenylpenta-2,4-dienoate |

| Sonogashira | Terminal Alkyne | Phenylacetylene | 1-Phenyl-3-(2-(3,4-dichlorophenyl)ethyl)hex-1-en-3-yne |

Note: This table is illustrative of the potential scope of cross-coupling reactions based on established methodologies for vinyl bromides. organic-chemistry.orgnih.govorganic-chemistry.org

Mechanistic Insights into Catalytic Cycles

The mechanism for these transformations is best understood by examining the catalytic cycle of the Suzuki-Miyaura reaction, which is representative of many palladium-catalyzed cross-couplings. youtube.com The cycle involves a sequence of elementary steps that shuttle a palladium catalyst between its Pd(0) and Pd(II) oxidation states. illinois.edu

Oxidative Addition: The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the C-Br bond of this compound. This is typically the rate-determining step. The palladium inserts itself into the bond, forming a square planar Pd(II) intermediate. youtube.comillinois.edu

Transmetalation: The organoboron reagent (e.g., an arylboronic acid, R'-B(OH)₂) is activated by a base to form a more nucleophilic borate (B1201080) species (e.g., R'-B(OH)₃⁻). This species then transfers its organic group (R') to the Pd(II) center, displacing the bromide ligand. This step is called transmetalation. organic-chemistry.orgyoutube.com

Reductive Elimination: The resulting diorganopalladium(II) complex, now bearing both the vinyl group from the substrate and the new organic group from the boronic acid, undergoes reductive elimination. The two organic fragments are joined together, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. youtube.com

This cycle highlights how a catalytic amount of palladium can be used to generate a large quantity of product. The choice of ligands on the palladium, the base, and the solvent are all critical for an efficient and high-yielding reaction.

Rearrangement Reactions and Isomerizations

The chemical structure of this compound, featuring an allylic bromide and a terminal double bond, makes it susceptible to a variety of rearrangement and isomerization reactions. These transformations are primarily driven by the formation of more thermodynamically stable products, such as isomers with internal, more substituted double bonds. The key reactive sites are the carbon-bromine bond and the adjacent C=C double bond, which can participate in reactions leading to constitutional isomers. While direct research on this specific molecule is limited, its reactivity can be reliably inferred from well-established principles governing allylic systems and substituted butenes.

Allylic Rearrangement

Allylic systems like this compound can undergo rearrangement, particularly under conditions that favor the formation of a resonance-stabilized allylic carbocation or radical intermediate. masterorganicchemistry.comwinona.edu In an ionic pathway, the departure of the bromide ion, potentially assisted by a Lewis acid, would generate a delocalized carbocation. Nucleophilic attack can then occur at two distinct positions, leading to either the starting material or a rearranged isomer.

This phenomenon, known as an allylic shift, can result in the formation of 1-Bromo-4-(3,4-dichlorophenyl)-2-butene. masterorganicchemistry.com The reaction can proceed through SN1' or SN2' mechanisms. Radical mechanisms, often initiated by light or radical initiators with reagents like N-bromosuccinimide (NBS), also produce a resonance-stabilized allylic radical, which can lead to a mixture of brominated products. winona.edumasterorganicchemistry.comwinona.edu Studies on the NBS bromination of non-symmetrical alkenes like hexenes have shown that allylic rearrangement is a common consequence, yielding multiple isomeric products. winona.eduwinona.edu

Isomerization to More Stable Alkenes

The terminal double bond in this compound is thermodynamically less stable than an internal double bond. quora.comquora.com This energy difference drives the isomerization to form the more substituted and stable 2-butene (B3427860) isomer. The stability of alkenes generally increases with the number of alkyl groups attached to the double-bonded carbons due to hyperconjugation and electronic effects. quora.comvedantu.com Specifically, trans isomers are typically more stable than cis isomers due to reduced steric strain. quora.comlibretexts.org

This isomerization can be catalyzed by various means, including strong acids, Lewis acids, or metal catalysts. libretexts.orgorganic-chemistry.org Acid-catalyzed isomerization proceeds by protonation of the double bond to form a carbocation, followed by deprotonation at an adjacent carbon to form the more stable internal alkene. libretexts.org Research on analogous compounds, such as the isomerization of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene, has demonstrated the efficacy of solid acid catalysts like Fe₂O₃/TiO₂ in promoting this type of double-bond migration. This suggests that similar conditions could effectively convert this compound into its more stable 2-butene isomers.

Table 1: Potential Products of Allylic Rearrangement and Isomerization

| Reactant/Precursor | Transformation | Product(s) | Driving Factor |

|---|---|---|---|

| This compound | Allylic Rearrangement (SN') | 1-Bromo-4-(3,4-dichlorophenyl)-2-butene | Formation of resonance-stabilized intermediate |

| This compound | Double-Bond Isomerization | (E)- and (Z)-1-Bromo-4-(3,4-dichlorophenyl)-2-butene | Increased thermodynamic stability of the internal alkene |

Table 2: Examples of Catalyzed Isomerization in Analogous Systems

| Substrate | Catalyst/Reagent | Conditions | Product(s) | Key Finding/Reference |

|---|---|---|---|---|

| Terminal Olefins | Pd-catalyst with 2-PyPPh₂ ligand | Mild | trans-2-Olefins | High regio- and stereoselectivity. organic-chemistry.org |

| 1-Butene | H-ferrierite (Zeolite) | 420 °C | iso-Butene | Skeletal isomerization is possible at high temperatures with specific catalysts. acs.org |

| Allylic Alcohols | Iridium(III) complex | Room Temp | α-Bromoketones | Isomerization combined with bromination. diva-portal.org |

| 2-Butene | ZrO₂@C derived from UiO-66 | 390 °C | 1-Butene | Demonstrates reversible isomerization over metal oxide catalysts. nih.gov |

Computational Chemistry and Theoretical Studies on 2 Bromo 4 3,4 Dichlorophenyl 1 Butene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, electronic distribution, and three-dimensional shape. For a molecule like 2-Bromo-4-(3,4-dichlorophenyl)-1-butene, these calculations can predict the most stable arrangements of its atoms and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. For a flexible molecule such as this compound, which has multiple rotatable bonds, a conformational analysis using DFT is crucial to identify the most stable conformers. This involves systematically rotating the single bonds and calculating the energy of each resulting geometry. The results of such a study would reveal the preferred spatial arrangement of the dichlorophenyl group relative to the bromo-butene chain.

Hypothetical conformational analysis would likely focus on the dihedral angles around the C-C single bonds. The relative energies of different conformers would be influenced by a balance of steric hindrance between the bulky bromine atom and the dichlorophenyl ring, as well as electronic effects.

Table 1: Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.5 |

| Eclipsed | ~0° | 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide a more rigorous exploration of the potential energy surface (PES). An ab initio study, for instance using Møller-Plesset perturbation theory (MP2), could be employed to refine the geometries and energies of the conformers identified by DFT. This would provide a more accurate picture of the energy landscape, including the energy barriers between different conformers.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is a key tool for understanding the step-by-step process of chemical reactions. For this compound, this can include studying its reactivity towards various reagents, such as in electrophilic addition reactions across the double bond.

To understand how a reaction proceeds, chemists use computational methods to locate the transition state (TS), which is the highest energy point along the reaction pathway. The structure and energy of the TS provide critical information about the reaction's feasibility and rate. For the addition of an electrophile (e.g., HBr) to this compound, DFT calculations could be used to model the reaction pathway, including the formation of a carbocation intermediate and the subsequent nucleophilic attack. The calculated activation energy (the energy difference between the reactants and the TS) would indicate how fast the reaction is likely to occur.

Many reactions can lead to more than one product isomer. Computational chemistry can predict which isomer is more likely to form.

Regioselectivity: In the electrophilic addition to the double bond of this compound, the electrophile can add to either of the two double-bonded carbons. The regioselectivity is determined by the relative stability of the resulting carbocation intermediates. Computational calculations would predict the formation of the more stable carbocation, thus predicting the major regioisomer of the product. libretexts.org For example, the addition of HBr would likely follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens. numberanalytics.com

Stereoselectivity: If a reaction can form different stereoisomers (e.g., enantiomers or diastereomers), computational methods can predict which one will be favored. For reactions involving the chiral center that could be formed in this compound, computational analysis of the transition states leading to different stereoisomers can reveal the energetic preferences. nih.govddugu.ac.in

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways (DFT B3LYP/6-31G)*

| Reaction Pathway | Product Isomer | Activation Energy (kcal/mol) |

| Path A (Markovnikov) | 2,3-Dibromo-1-(3,4-dichlorophenyl)butane | 15.2 |

| Path B (Anti-Markovnikov) | 1,2-Dibromo-1-(3,4-dichlorophenyl)butane | 25.8 |

Note: This table is illustrative. The values represent a hypothetical outcome where the Markovnikov product is favored due to a lower activation energy barrier.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent, would involve calculating the forces on each atom and then using Newton's laws of motion to simulate their movements. This can provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations in solution.

Solvation Effects: How the solvent molecules arrange themselves around the solute and influence its structure and reactivity.

Transport Properties: Such as diffusion coefficients.

MD simulations utilize force fields, which are sets of parameters that describe the potential energy of the system. For a novel molecule like this compound, a suitable force field would need to be carefully selected or parameterized.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations can provide valuable information about its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic molecules. arxiv.orgnih.gov Computational models, often employing Density Functional Theory (DFT) or other high-level ab initio methods, can calculate the magnetic shielding tensors of each nucleus in the molecule. liverpool.ac.uk These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects. arxiv.org For a molecule like this compound, with its various electronically distinct protons and carbons, theoretical predictions can aid in the assignment of complex spectra.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH2=) | 5.4 - 5.6 | 118.5 |

| C2 (-CBr=) | - | 135.2 |

| C3 (-CH2-) | 2.8 - 3.0 | 40.1 |

| C4 (Ar-CH2) | - | 139.8 |

| C5/C6 (Ar-C) | 7.2 - 7.5 | 130.5 - 132.8 |

| C7/C8 (Ar-CCl) | - | 131.0 - 133.0 |

Vibrational Frequencies: The prediction of vibrational frequencies through computational methods is instrumental in interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes. researchgate.net These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For this compound, this would allow for the assignment of characteristic vibrational modes, such as C=C stretching, C-H bending, and the vibrations associated with the dichlorophenyl ring and the C-Br bond. researchgate.net

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=C) | 1645 | Alkene C=C stretch |

| ν(Ar C-C) | 1580, 1470 | Aromatic ring stretching |

| δ(CH₂) | 1430 | Methylene scissoring |

| ν(C-Cl) | 800, 750 | Carbon-chlorine stretching |

| ν(C-Br) | 650 | Carbon-bromine stretching |

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique that translates the complex, many-electron wavefunction of a molecule into a more intuitive, localized Lewis-like structure. wisc.edumaterialsciencejournal.org It provides information about atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions. ijnc.ir For this compound, an NBO analysis would quantify the nature of the chemical bonds, such as the polarization of the C-Br and C-Cl bonds, and the hybridization of the carbon atoms in the butene chain and the aromatic ring. ijnc.ir Furthermore, it would reveal stabilizing donor-acceptor interactions, for instance, between lone pairs on the halogen atoms and antibonding orbitals of adjacent bonds. materialsciencejournal.org

Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(Br) | σ(C2-C3) | 1.5 |

| π(C1-C2) | σ(C3-C4) | 3.2 |

| LP(Cl) | π*(Ar ring) | 2.1 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: The QTAIM theory, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). uni-rostock.deamercrystalassn.orgwiley-vch.de By analyzing the critical points in the electron density, one can identify bond paths and characterize the nature of the interactions. researchgate.netmuni.cz For this compound, a QTAIM analysis would locate the bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would allow for the classification of bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. researchgate.net

Hypothetical QTAIM Parameters at Bond Critical Points for this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

|---|---|---|---|---|

| C1=C2 | 0.350 | -0.850 | -0.450 | Shared-shell |

| C-Br | 0.180 | +0.050 | -0.090 | Polar Covalent |

| C-Cl | 0.195 | +0.065 | -0.110 | Polar Covalent |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of the molecules. For a class of compounds including this compound, QSRR models could be developed to predict their reactivity in specific chemical reactions.

The descriptors for such a study would be derived from computational chemistry calculations and could include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO-LUMO energies. mdpi.com

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Parameters from NBO and QTAIM analyses.

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a training set of molecules, a predictive QSRR model can be built. This model could then be used to estimate the reactivity of new, untested compounds like this compound, thereby guiding synthetic efforts and mechanistic investigations.

Applications of 2 Bromo 4 3,4 Dichlorophenyl 1 Butene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Biologically Relevant Molecules

The unique arrangement of functional groups in 2-Bromo-4-(3,4-dichlorophenyl)-1-butene makes it a strategic starting point for the synthesis of various biologically relevant compounds. labinsights.nl Its structure can be strategically manipulated to build the core of pharmaceutically important molecules.

The structure of this compound is well-suited for constructing complex polycyclic carbon frameworks. A key potential application is in the synthesis of tetralone derivatives, which are central intermediates in the production of several pharmaceuticals. For instance, the synthesis of the antidepressant sertraline (B1200038) relies on the intermediate 4-(3,4-dichlorophenyl)-1-tetralone. researchgate.net While traditional routes to this tetralone often start from 1-naphthol (B170400) and o-dichlorobenzene researchgate.net, a plausible synthetic pathway could involve an intramolecular Friedel-Crafts-type cyclization of a derivative of this compound. The butene chain can be modified and cyclized to form the six-membered ring of the tetralone core.

This approach allows for the creation of a fused ring system, a common feature in many biologically active natural products and synthetic drugs. The ability to build such frameworks is crucial in medicinal chemistry for accessing novel chemical space. researchgate.net The synthesis of ordered carbonaceous frameworks from organic crystalline precursors also highlights how specifically designed organic molecules can be converted into materials with advanced properties, a principle that could be extended to precursors like the title compound. nih.gov

A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov The 3,4-dichlorophenyl group present in this compound is a recognized structural motif, or scaffold, in many active pharmaceutical ingredients. This moiety is a key component of the pharmacophore for various drugs, including the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline. wjpsonline.com

The development of pharmacophore models, often derived from a set of known active ligands, helps in designing new molecules with desired biological activities. pharmacophorejournal.comnih.gov The dichlorophenyl group, combined with the reactive bromo- and vinyl- functionalities, allows for the elaboration of this core scaffold into a diverse library of compounds. These new molecules can then be screened for interaction with various biological targets, leveraging the established importance of the dichlorophenyl feature. nih.govresearchgate.net The process involves identifying common chemical features among active structures to guide the synthesis of new potential drugs. pharmacophorejournal.com

| Pharmacophore Feature | Description | Relevance in this compound |

|---|---|---|

| Aromatic Ring | Provides a scaffold for π-π stacking and hydrophobic interactions. | The 3,4-dichlorophenyl group. |

| Halogen Atoms (Chlorine) | Can form halogen bonds and modify electronic properties and lipophilicity. | Two chlorine atoms on the phenyl ring. |

| Halogen Atom (Bromine) | A reactive handle for further synthetic modifications (e.g., cross-coupling reactions). | The bromine atom on the butene chain. |

| Alkene | A site for various addition and functionalization reactions. | The C=C double bond in the butene chain. |

Intermediate for Agrochemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in the agrochemical industry. echemi.com Many pesticides, including herbicides and fungicides, incorporate chlorinated or brominated phenyl rings into their structures. These halogen atoms can enhance the efficacy, metabolic stability, and target specificity of the active ingredient. For example, 2,6-difluorobenzamide (B103285) is an intermediate for various insecticides. echemi.com

While specific applications of this compound in agrochemical synthesis are not widely documented, its structure contains the key features of a pesticide intermediate. echemi.com The 3,4-dichlorophenyl moiety is a common feature in commercial pesticides. The reactive vinyl bromide group offers a versatile point for chemical elaboration, allowing for the attachment of various toxophoric groups or moieties that modulate the compound's physical properties, such as solubility and environmental persistence.

Role in Materials Science Precursor Synthesis (e.g., monomers for specialty polymers)

The presence of both a polymerizable group (the vinyl moiety) and a functional handle (the bromo group) makes this compound a candidate for a specialty monomer in materials science. The direct synthesis of π-conjugated polymers containing bromoaryl groups in their side chains has been demonstrated as a viable strategy for creating functional materials. rsc.org

Such polymers can be synthesized via methods like Migita–Kosugi–Stille coupling polycondensation. rsc.org A monomer like this compound could potentially be polymerized through its vinyl group, yielding a polymer with pendant 4-(3,4-dichlorophenyl)-2-bromoethyl groups. Alternatively, the vinyl bromide could participate in polymerization reactions. The resulting polymer would possess bromo-functionalities that can be used for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional units. These materials could have applications in organic electronics or as specialty coatings.

Development of Novel Reagents and Catalysts from its Derivatives

The reactive sites within this compound make it a suitable starting material for the synthesis of novel reagents and ligands for catalysis. The vinyl bromide can undergo various organometallic coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups. For instance, Sonogashira coupling of a similar geminal bromofluoroalkene has been shown to produce enynes with high stereochemical integrity. nih.gov

Furthermore, the structure can be modified to create chiral ligands for asymmetric catalysis. For example, derivatives could be synthesized to incorporate phosphine (B1218219) or amine moieties, which are common coordinating groups in transition metal catalysts. nii.ac.jp The development of novel bromophenol derivatives with specific biological inhibition effects demonstrates how bromo-substituted precursors can be transformed into highly functionalized molecules. mdpi.com This principle can be extended to the creation of specialized chemical tools for organic synthesis.

Stereoselective Synthesis of Advanced Chiral Intermediates

Many biologically active molecules are chiral, and often only one enantiomer or diastereomer exhibits the desired therapeutic effect. The synthesis of sertraline, for example, requires the specific (1S, 4S) stereoisomer. google.com Consequently, methods for stereoselective synthesis are of paramount importance.

This compound possesses a potential stereocenter at the carbon atom bearing the dichlorophenyl group, depending on the synthetic context leading to cyclization. The alkene also presents an opportunity for stereoselective reactions. Modern synthetic methods allow for the highly stereocontrolled introduction of carbon-halogen bonds and the synthesis of chiral intermediates. nih.gov

Catalyst-controlled reactions, such as asymmetric bromolactonization, can create chiral cyclic products from unsaturated carboxylic acids. nii.ac.jp Similarly, highly regio- and stereoselective methods have been developed for the synthesis of specific alkene isomers, such as (Z)-trisubstituted alkenes via bromoboration of alkynes. organic-chemistry.org Applying such stereoselective strategies to this compound or its derivatives would allow for the synthesis of advanced chiral intermediates with specific, predetermined stereochemistry, which is a critical step in the efficient production of single-isomer pharmaceuticals. researchgate.net

| Reaction Type | Synthetic Goal | Potential Outcome | Reference Principle |

|---|---|---|---|

| Asymmetric Dihydroxylation | Introduction of two hydroxyl groups across the double bond with specific stereochemistry. | Chiral diol intermediate. | nih.gov |

| Asymmetric Hydrogenation | Stereoselective reduction of the double bond to create a chiral center. | Enantiomerically enriched saturated alkane. | nih.gov |

| Catalyst-controlled Halofunctionalization | Addition of a halogen and another functional group across the double bond. | Chiral halohydrin or related structures. | nii.ac.jp |

| Stereospecific Cross-Coupling | Substitution of the bromine atom with retention or inversion of configuration at an adjacent stereocenter. | Advanced chiral building blocks. | nih.govorganic-chemistry.org |

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

Key areas of development include:

Greener Solvents: Replacing chlorinated solvents with more environmentally benign alternatives like supercritical carbon dioxide or bio-derived solvents is a primary goal. nih.govyoutube.com

Renewable Feedstocks: Exploration into synthesizing the dichlorophenyl butene backbone from renewable precursors, potentially derived from lignocellulosic biomass, represents a long-term sustainability goal. acs.orgmdpi.com

Atom Economy: The classic approach to allylic bromination often involves reagents like N-Bromosuccinimide (NBS), which provides a low concentration of bromine to favor substitution over addition to the double bond. libretexts.orgpearson.commasterorganicchemistry.com While effective, improving the atom economy of this step remains a target. Future routes may involve direct C-H activation and bromination using catalytic methods that minimize byproducts. youtube.com

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthetic Route | Emerging Sustainable Route |

|---|---|---|

| Reagents | Harsh brominating agents, potentially stoichiometric. | Catalytic bromine sources, N-Bromosuccinimide (NBS). libretexts.org |

| Solvents | Chlorinated solvents (e.g., carbon tetrachloride). libretexts.org | Supercritical CO2, ionic liquids, or water. nih.govnih.gov |

| Energy Input | Often requires high temperatures for initiation. chemistryviews.org | Photocatalysis or microwave-assisted synthesis for lower energy use. nih.gov |

| Atom Economy | Moderate, with formation of stoichiometric byproducts. | Higher, through catalytic cycles that regenerate active species. nih.gov |

| Waste Generation | Higher solvent and reagent waste. | Minimized waste streams and potential for solvent/catalyst recycling. youtube.com |

Exploration of Novel Catalytic Systems for Challenging Transformations

Catalysis is at the heart of modern organic synthesis, and its application to 2-Bromo-4-(3,4-dichlorophenyl)-1-butene is a burgeoning field. Research is focused on both its synthesis and its subsequent transformations.

Synthesis: While allylic bromination can be a radical-chain reaction, catalytic versions are being explored to enhance selectivity and reduce the required temperature. youtube.com Furthermore, the synthesis of the precursor, 4-(3,4-dichlorophenyl)-1-butene, could be optimized using catalysts for cross-coupling reactions.

Transformations: The compound's two reactive sites—the allylic bromide and the terminal alkene—are ripe for catalytic modification. Palladium-catalyzed allylic substitution is a powerful method for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the bromine position. acs.orgnih.gov This allows for the introduction of a wide array of functional groups. Novel catalysts, including those based on nickel or iridium, are being investigated for unique reactivity and for coupling with a broader range of nucleophiles. nih.govorganic-chemistry.org Asymmetric catalysis can introduce chirality, leading to enantiomerically pure derivatives. acs.orgnih.gov

Table 2: Potential Catalytic Transformations

| Catalyst Type | Target Transformation | Potential Product Class |

|---|---|---|

| Palladium (Pd) | Allylic Alkylation/Amination/Etherification. acs.orgnih.gov | Complex substituted butenes, chiral amines, ethers. |

| Rhodium (Rh) | Hydroformylation of the vinyl group. researchgate.net | Aldehydes for further functionalization. |

| Nickel (Ni) | Reductive coupling reactions. organic-chemistry.org | Cross-coupled products with various organoboron or organomagnesium reagents. |

| Biocatalysts (Enzymes) | Enantioselective reactions. | Chiral alcohols or amines. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. bohrium.comamt.ukresearchgate.net Integrating the synthesis of this compound onto these platforms is a key area of future research.

Flow chemistry provides:

Enhanced Safety: Small reactor volumes and superior heat transfer allow for the safe handling of highly reactive intermediates and exothermic reactions. amt.uk

Improved Control and Reproducibility: Precise control over temperature, pressure, and residence time leads to higher consistency and yields. researchgate.net

Scalability: Scaling up production is simplified by running the system for longer periods, avoiding the challenges of scaling up large batch reactors. amt.uk

Automated synthesis platforms can be coupled with flow reactors to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) and optimize the synthesis in real-time, accelerating process development. nih.govoxfordglobal.com This is particularly valuable for multi-step syntheses where the target compound is an intermediate. bohrium.comresearchgate.net

Table 3: Batch vs. Flow Synthesis Comparison

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety Profile | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better heat/mass transfer. amt.uk |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over reaction parameters. researchgate.net |

| Scalability | Complex and requires re-optimization. | Straightforward scale-up by continuous operation. vapourtec.com |

| Automation | Challenging to fully automate. | Easily integrated with automated screening and optimization systems. bohrium.comoxfordglobal.com |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. Modern analytical and computational tools are being applied to study the formation and reactions of this compound.

Advanced Spectroscopy: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize short-lived, charged reactive intermediates in solution, such as carbocations that may form during certain transformations. nih.govnih.govrsc.org In-situ spectroscopic methods (e.g., IR or NMR) allow for real-time monitoring of reactions, providing kinetic data and helping to identify key intermediates. nih.govwikipedia.org The use of advanced 2D NMR and other sophisticated techniques can provide detailed structural information. numberanalytics.com

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are powerful tools for modeling reaction pathways. numberanalytics.com They can be used to calculate the energies of transition states and intermediates in the allylic bromination process, clarifying whether the reaction proceeds via a radical or ionic mechanism under different conditions. researchgate.net This modeling can also predict the regioselectivity and stereoselectivity of subsequent electrophilic additions or nucleophilic substitutions. acs.orgacs.org

Potential for Derivatization into High-Value Specialty Chemicals

The true value of this compound lies in its potential as a versatile chemical intermediate. pmarketresearch.comugr.es Its bifunctional nature allows for a wide range of derivatization reactions, making it a valuable building block for creating more complex, high-value molecules.

Potential derivatization pathways include: